molecular formula C30H40O8 B15289052 Methyl lucidenate D

Methyl lucidenate D

Cat. No.: B15289052
M. Wt: 528.6 g/mol
InChI Key: JOFJXWXVPFAZPK-XULWGOJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl lucidenate D is a natural organic compound isolated from Ganoderma lucidum, commonly known as Lingzhi or Reishi mushroom. It is a triterpenoid with a complex structure that includes a methyl ester functional group and a series of substituted benzene rings. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl lucidenate D is primarily obtained through extraction from Ganoderma lucidum. The preparation process involves several steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Advanced extraction and purification technologies, such as supercritical fluid extraction and preparative HPLC, are employed to enhance yield and purity. The use of automated systems ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl lucidenate D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Methyl lucidenate D has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studies have shown its potential in modulating biological pathways, making it a subject of interest in cell biology and biochemistry.

    Medicine: Due to its anti-inflammatory, antioxidant, and anticancer properties, it is being investigated for therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the formulation of health supplements and functional foods due to its bioactive properties.

Mechanism of Action

Methyl lucidenate D exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Methyl lucidenate D is part of a family of triterpenoids found in Ganoderma lucidum. Similar compounds include:

  • Lucidenic acid A
  • Lucidenic acid C
  • Lucidenic acid E2
  • Methyl lucidenate E2
  • Methyl lucidenate F

Uniqueness

This compound stands out due to its specific methyl ester functional group, which contributes to its unique biological activities. Compared to other lucidenic acids, it has shown distinct anti-inflammatory and anticancer properties, making it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

IUPAC Name

methyl (4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C30H40O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17,19,26H,9-14H2,1-8H3/t15-,17-,19+,26-,28+,29+,30+/m1/s1

InChI Key

JOFJXWXVPFAZPK-XULWGOJYSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C

Origin of Product

United States

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